Gardenia yellow

Descripción

Propiedades

Key on ui mechanism of action |

Crocin, the main pigment of Crocus sativus L., has been shown to have antiproliferative effects on cancer cells, but the involved mechanisms are only poor understood. This study focused on probable effect of crocin on the immortality of hepatic cancer cells. Cytotoxicity of crocin (IC50 3 mg/mL) in hepatocarcinoma HepG2 cells was determined after 48 hr by neutral red uptake assay and MTT test. Immortality was investigated through quantification of relative telomerase activity with a quantitative real-time PCR-based telomerase repeat amplification protocol (qTRAP). Telomerase activity in 0.5 ug protein extract of HepG2 cells treated with 3 mg/mL crocin was reduced to about 51% as compared to untreated control cells. Two mechanisms of inhibition, i.e. interaction of crocin with telomeric quadruplex sequences and down regulation of hTERT expression, were examined using FRET analysis to measure melting temperature of a synthetic telomeric oligonucleotide in the presence of crocin and quantitative real-time RT-PCR, respectively. No significant changes were observed in the Tm telomeric oligonucleotides, while the relative expression level of the catalytic subunit of telomerase (hTERT) gene showed a 60% decrease as compared to untreated control cells. In conclusion, telomerase activity of HepG2 cells decreases after treatment with crocin, which is probably caused by down-regulation of the expression of the catalytic subunit of the enzyme. Background Traditional drug discovery approaches are mainly relied on the observed phenotypic changes following administration of a plant extract, drug candidate or natural product. Recently, target-based approaches are becoming more popular. The present study aimed to identify the cellular targets of crocin, the bioactive dietary carotenoid present in saffron, using an affinity-based method. Methods Heart, kidney and brain tissues of BALB/c mice were homogenized and extracted for the experiments. Target deconvolution was carried out by first passing cell lysate through an affinity column prepared by covalently attaching crocin to agarose beads. Isolated proteins were separated on a 2D gel, trypsinized in situ and identified by MALDI-TOF/TOF mass spectrometry. MASCOT search engine was used to analyze Mass Data. Results Part of proteome that physically interacts with crocin was found to consist of beta-actin-like protein 2, cytochrome b-c1 complex subunit 1, ATP synthase subunit beta, tubulin beta-3 chain, tubulin beta-6 chain, 14-3-3 protein beta/alpha, V-type proton ATPase catalytic subunitA, 60 kDa heat shock protein, creatine kinase b-type, peroxiredoxin-2, cytochrome b-c1 complex subunit 2, acetyl-coA acetyltransferase, cytochrome c1, proteasome subunit alpha type-6 and proteasome subunit alpha type-4. Conclusion The present findings revealed that crocin physically binds to a wide range of cellular proteins such as structural proteins, membrane transporters, and enzymes involved in ATP and redox homeostasis and signal transduction. ...treatment of PC-12 cells with crocin inhibited cell membrane lipid peroxidation and restored intracellular /Superoxide dismutase/ SOD activity even more efficacious than a-tocopherol at the same concentration. Further, in vitro studies demonstrated that the underlying mechanism through which crocin combats ischemic stress-induced neural cell death is by increasing /glutathione peroxidase/ GSH activities and preventing the activation of c-Jun NH2-terminal kinases (JNK) pathway... |

|---|---|

Número CAS |

94238-00-3 |

Fórmula molecular |

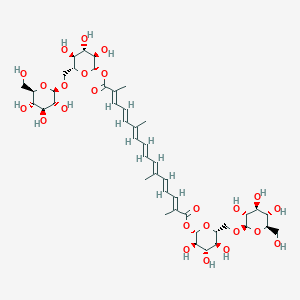

C44H64O24 |

Peso molecular |

977.0 g/mol |

Nombre IUPAC |

bis[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate |

InChI |

InChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9+,20-10+,21-13+,22-14+/t23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,41-,42-,43?,44?/m1/s1 |

Clave InChI |

SEBIKDIMAPSUBY-IKPIERSTSA-N |

Impurezas |

...the Fluka product was not a pure alpha-crocin sample; five other types of crocins in addition to an unknown impurity were seen in its chromatogram. |

SMILES isomérico |

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O[C@@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)CO[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)/C)/C)/C=C/C=C(/C(=O)O[C@@H]3O[C@@H]([C@H]([C@@H]([C@H]3O)O)O)CO[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO)\C |

SMILES canónico |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Color/Form |

Solid /Di-gentiobiose ester/ Hydrated brownish-red needles from methanol /Di-gentiobiose ester/ |

melting_point |

186 °C (effervescence) /Di-gentiobiose ester/ 186 °C |

Otros números CAS |

42553-65-1 94238-00-3 39465-00-4 |

Descripción física |

Solid |

Vida útil |

The kinetics of crocin and picrocrocin in whole and ground samples of saffron stored at different temperatures and relative humidities were studied. First-order kinetics were observed for crocin and second-order for picrocrocin. There was no deterioration of the samples stored at -17 °C or at 0 °C, the ideal storage conditions. A reduction in the relative humidity had a greater effect on stability than a decrease in temperature. Conditions that favor stability for picrocrocin also favor the stability of its aroma. Stable under recommended storage conditions. |

Solubilidad |

Freely soluble in hot water, giving an orange-colored solution /Di-gentiobiose ester/ Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/ |

Sinónimos |

GARDENIA YELLOW; Crocine; GARDENIAPIGMENT; Kuchinashi yellow; Rikecolor Kuchinashi 20 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Gardenia Yellow's Main Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardenia yellow, a natural colorant extracted from the fruit of the Gardenia jasminoides Ellis plant, has a long history of use in food, textiles, and traditional medicine.[1] Its vibrant yellow hue is attributed to a complex mixture of carotenoid derivatives. Beyond its coloring properties, modern scientific research has unveiled a range of bioactive compounds within this compound, garnering significant interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structures of the main components of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. The primary coloring agents are crocins, which are glycosyl esters of crocetin (B7823005).[2][3][4] Additionally, this compound contains iridoid glycosides, most notably geniposide (B1671433) and its aglycone, genipin (B1671432).[5][6]

Chemical Structures of Main Components

The principal chemical constituents of this compound can be broadly categorized into two classes: carotenoid derivatives (crocins) and iridoid glycosides.

Crocins: The Chromophores of this compound

Crocins are a series of water-soluble carotenoids responsible for the characteristic yellow color of the extract.[2][3] They are mono- or di-glycosyl esters of the dicarboxylic acid crocetin.[3] The variation in the number and type of sugar moieties attached to the crocetin backbone results in a variety of crocin analogues.

Crocetin: The core of all crocins is crocetin, a C20 apocarotenoid dicarboxylic acid with a systematic IUPAC name of (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid. Its structure is characterized by a conjugated polyene chain, which is responsible for its light-absorbing properties.

Crocins: Crocins are formed by the esterification of one or both of crocetin's carboxylic acid groups with various sugars, most commonly gentiobiose and glucose. The most abundant crocin in this compound is typically trans-crocetin di(β-D-gentiobiosyl) ester, often referred to as crocin-1.

Below are the graphical representations of the chemical structures of crocetin and a representative crocin molecule.

Iridoid Glycosides: Bioactive Constituents

Beyond the coloring agents, this compound contains a class of bioactive compounds known as iridoid glycosides. The most significant of these are geniposide and its aglycone, genipin.[5][6]

Geniposide: Geniposide is a monoterpenoid glycoside that possesses a range of pharmacological activities, including anti-inflammatory and neuroprotective effects.[7]

Genipin: Genipin is the aglycone of geniposide, formed by the enzymatic hydrolysis of the glucose moiety.[1] It is known for its cross-linking properties and has applications in biomaterial fabrication.

The chemical structures of geniposide and genipin are depicted below.

Quantitative Composition of this compound

The relative abundance of the main components in this compound can vary depending on the plant cultivar, fruit ripeness, and extraction method. The following tables summarize quantitative data from various studies.

| Component | Molar Composition (%) | Reference |

| trans-crocetin di(β-gentiobiosyl) ester (Crocin-1) | 58 | [8] |

| trans-crocetin mono(β-gentiobiosyl) monoglucosyl ester | 13 | [8] |

| trans-crocetin diglucosyl ester | 20 | [8] |

| Crocetin | 7 | [8] |

| trans-crocetin monoglucosyl ester | 2 | [8] |

Table 1: Molar Composition of Crocetin Derivatives in Gardenia jasminoides Fruit. [8]

| Component | Concentration (mg/g of extract) | Reference |

| Crocin | 7.39 ± 0.20 | [9] |

| Geniposide | 57.99 ± 0.91 | [9] |

| Crocin | 0.84 - 4.20 (in various food samples) | [10] |

| Crocetin | 0.62 - 3.11 (in various food samples) | [10] |

| Geniposide | 0.18 - 0.79 (in various food samples) | [10] |

| Geniposide | 5.72 - 56.3 (in rat feed admixtures) | [11] |

Table 2: Quantitative Analysis of Main Components in this compound Extracts.

Experimental Protocols

This section details the methodologies for the extraction and analysis of the main components of this compound.

Extraction of Crocins and Geniposide from Gardenia jasminoides Fruit

Objective: To extract crocins and geniposide from the dried fruit of Gardenia jasminoides.

Protocol 1: Ethanol (B145695) Reflux Extraction [12]

-

Grind the dried fruit powder of G. jasminoides.

-

Reflux 500 g of the powder with 5000 mL of 40% ethanol for 2 hours.

-

Repeat the extraction process.

-

Filter the combined supernatant.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at 50 °C.

-

Freeze-dry the resulting syrup to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Natural Deep Eutectic Solvents (NADES) Extraction [2][9]

-

Prepare a NADES solvent, for example, choline (B1196258) chloride-1,2-propylene glycol.

-

Mix the powdered gardenia fruit with the NADES solvent.

-

Perform ultrasound-assisted extraction using a probe-type sonicator. Optimal conditions may include a temperature of 25 °C, ultrasonic power of 600 W, extraction time of 20 minutes, and 25% (w/w) water content in the NADES.[2]

-

Separate the extract from the solid residue.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify the main components of this compound.

Protocol: HPLC-DAD Analysis of Crocins and Geniposide [13][14]

-

HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).

-

Column: C18 column (e.g., 4.6 × 250 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: Water with 0.05% acetic acid.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

-

0-20 min: 10% to 20% B.

-

20-25 min: 20% to 50% B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 20 µL.

-

Detection Wavelengths: 440 nm for crocins and 238 nm for geniposide.

-

Quantification: Use external standards of crocin and geniposide to create calibration curves for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Objective: To identify and confirm the structures of the main components.

Protocol: UPLC-ESI-QTOF-MS/MS Analysis [5]

-

LC System: An Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: A suitable UPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

-

0-1 min: 1% B.

-

1-25 min: 1% to 99% B.

-

25-27 min: 99% B.

-

27-30 min: 99% to 1% B.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive or negative, depending on the target analytes.

-

Data Analysis: Identify compounds by comparing their retention times, accurate masses, and fragmentation patterns with those of standards or literature data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Objective: To elucidate the detailed chemical structures of the isolated components.

Protocol: 1H and 13C NMR of Crocins [12][15]

-

Isolate the individual crocin components using preparative chromatography (e.g., High-Speed Counter-Current Chromatography or preparative HPLC).

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.

-

Compare the obtained spectral data with published literature values for structural confirmation.

Biological Signaling Pathways

The main components of this compound have been shown to modulate various biological signaling pathways, highlighting their therapeutic potential.

Crocetin and the VEGFR2 Signaling Pathway

Crocetin has demonstrated anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.

Geniposide and the PI3K/Akt/Nrf2 Signaling Pathway

Geniposide has been shown to exert antioxidant and cytoprotective effects by activating the Phosphoinositide 3-kinase (PI3K)/Akt/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.

Conclusion

This compound is a rich source of bioactive compounds, with crocins and iridoid glycosides being the most prominent. The detailed understanding of their chemical structures, quantitative composition, and biological activities is crucial for their potential development as therapeutic agents. This technical guide provides a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering insights into the key chemical features and experimental methodologies associated with the main components of this compound. The modulation of critical signaling pathways by these compounds underscores the importance of continued research into their mechanisms of action and potential clinical applications.

References

- 1. Genotoxicity of this compound and its components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of this compound using crocetin from alkaline hydrolysis based on ultra high performance liquid chromatography and high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enrichment and purification of this compound from Gardenia jasminoides var. radicans Makino by column chromatography technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effective Therapeutic Verification of Crocin I, Geniposide, and Gardenia (Gardenia jasminoides Ellis) on Type 2 Diabetes Mellitus In Vivo and In Vitro [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous extraction of crocin and geniposide from gardenia fruits ( Gardenia jasminoides Ellis) by probe-type ultrasound-assisted natural deep eutectic solvents and their inhibition effects on low density lipoprotein oxidation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. researchgate.net [researchgate.net]

- 11. A 13-week oral dose subchronic toxicity study of this compound containing geniposide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Scale-Up Preparation of Crocins I and II from Gardenia jasminoides by a Two-Step Chromatographic Approach and Their Inhibitory Activity Against ATP Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Accumulation of Crocin and Geniposide and Transcripts of Phytoene Synthase during Maturation of Gardenia jasminoides Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. auctoresonline.org [auctoresonline.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Crocin and Crocetin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of crocin and crocetin (B7823005), two prominent carotenoids derived from saffron (Crocus sativus L.). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of their biological interactions.

Core Physicochemical Properties

Crocin, the glycosyl ester of crocetin, is responsible for the characteristic color of saffron and exhibits high water solubility.[1] Crocetin, the aglycone, is lipophilic and demonstrates a range of biological activities.[2][3][4] Understanding their fundamental physicochemical characteristics is paramount for their application in research and pharmaceutical development.

General and Spectroscopic Properties

| Property | Crocin | Crocetin |

| Molecular Formula | C44H64O24[5] | C20H24O4[6] |

| Molecular Weight | 976.97 g/mol [6] | 328.4 g/mol [6] |

| Appearance | Deep red/violet crystals[7] | Brick red crystals[8][9] |

| Melting Point | 186 °C[7] | 285 °C[8] |

| pKa | ~12.20 (predicted)[10] | 4.39[8] |

| logP | -4.742 (estimated)[10] | 4.312[8] |

| UV-Vis λmax | ~440 nm in water[1][11] | ~423-464 nm in various solvents[12] |

| Mass Spec (m/z) | [M+Na]+: 999.3679709, [M-H]-: 975.3715[5] | [M-H]-: 327.16[13] |

| ¹H NMR (DMSO-d6) | Signals in the olefinic region[14][15] | Signals in the olefinic region, with distinct shifts for trans and cis isomers[13][16] |

| ¹³C NMR (DMSO-d6) | Characteristic signals for the crocetin backbone and gentiobiose units[14][15] | Characteristic signals for the polyene chain and carboxylic acid groups[14][15] |

Solubility Profile

The solubility of crocin and crocetin is a critical factor influencing their bioavailability and formulation development. Crocin's glycosidic nature renders it water-soluble, while crocetin's dicarboxylic acid structure results in poor aqueous solubility.[17][18]

| Solvent | Crocin Solubility | Crocetin Solubility | Temperature (°C) |

| Water | Soluble[1] | 1.23 µg/mL[19][20] | 25 |

| Methanol | Soluble[1] | Partially Soluble | Not Specified |

| Ethanol (B145695) | Soluble[1] | Partially Soluble | Not Specified |

| DMSO | Slightly soluble (with heating)[10] | Partially Soluble[17][18] | Not Specified |

| Pyridine | Not Specified | Partially Soluble[17][18] | Not Specified |

| Phosphate Buffer (pH 6.8) | Not Specified | 1.84 ± 0.11 mg/L[19] | 25 |

| Alkaline Aqueous Solutions (pH > 9.0) | Not Specified | Partially Soluble[18] | Not Specified |

Stability Characteristics

The stability of crocin and crocetin is influenced by several environmental factors, including pH, temperature, and light exposure.

-

pH: Crocin is most stable in slightly acidic to neutral conditions (pH 5-7). Its degradation accelerates in highly acidic or alkaline environments.

-

Temperature: Elevated temperatures lead to the degradation of both compounds. For instance, crocin in aqueous solution shows a significant decrease in half-life as the temperature increases.

-

Light: Exposure to light, particularly UV radiation, can cause isomerization and degradation of these carotenoids.[17] It is recommended to handle and store solutions of crocin and crocetin in the dark.

Key Experimental Protocols

Reproducible and standardized experimental methods are essential for the accurate study of crocin and crocetin. This section outlines common protocols for their extraction, purification, and analysis.

Extraction and Purification of Crocin from Saffron

This protocol describes a crystallization method for obtaining high-purity crocin from saffron stigmas.[21][22][23][24]

Materials:

-

Dried saffron stigmas

-

80% Ethanol

-

Mortar and pestle

-

Centrifuge

-

Glass container

Procedure:

-

Grind dried saffron stigmas (e.g., 10 g) into a fine powder using a mortar and pestle.

-

Suspend the powder in 80% ethanol (e.g., 25 mL) at 0°C and vortex for 2 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction process with the sediment multiple times (e.g., 7 more times with 25 mL of 80% ethanol each).

-

Pool the supernatants and store the resulting solution in a sealed, thick-walled glass container at -5°C in the dark for an extended period (e.g., 24 days) to allow for crystallization.

-

Collect the crocin crystals. For higher purity, a second crystallization step can be performed.

Hydrolysis of Crocin to Crocetin

This protocol outlines the alkaline hydrolysis of crocin to yield its aglycone, crocetin.[12][25]

Materials:

-

Purified crocin

-

10% Sodium hydroxide (B78521) (NaOH) aqueous solution

-

Phosphoric acid

-

Dimethylformamide (DMF)

-

Stirring apparatus

-

Water bath

Procedure:

-

Dissolve a known amount of crocin in a 10% NaOH solution.

-

Heat the solution at 60°C with stirring for approximately 4 hours to facilitate saponification.

-

After cooling, acidify the solution with phosphoric acid to precipitate the crocetin.

-

Wash the precipitate with water to remove impurities.

-

Crystallize the crocetin from a suitable solvent, such as dimethylformamide.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the separation and quantification of crocin and crocetin.[11][26][27]

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions for Crocin and Crocetin:

-

Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).

-

Flow Rate: 0.8 - 1.5 mL/min.

-

Detection Wavelength: Approximately 440 nm for crocins and 423 nm for crocetin.

-

Column Temperature: 30°C.

Sample Preparation:

-

From Saffron: Extract crocins from powdered saffron stigmas with a methanol:water (1:1, v/v) solution with stirring in the dark. Centrifuge and filter the extract through a 0.22 µm or 0.45 µm syringe filter before injection.

-

From Biological Matrices (e.g., Serum): Precipitate proteins by adding acetonitrile (B52724) to the serum sample. Vortex and centrifuge. The supernatant can then be further cleaned up using solid-phase extraction (SPE) if necessary, before being evaporated, reconstituted in the mobile phase, and injected.

Signaling Pathways and Biological Activities

Crocin and crocetin exert a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities, by modulating various cellular signaling pathways.

Anti-Angiogenic Effects via VEGFR2 Signaling

Crocetin, and to a lesser extent crocin, have been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[2][3][4][28][29] Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation. Crocetin can directly bind to VEGFR2, inhibiting its phosphorylation and subsequently suppressing the activation of downstream effectors like SRC, FAK, MEK, and ERK.[2][28]

References

- 1. Crocin: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]

- 3. Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crocin | C44H64O24 | CID 5281233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Crocin - Wikipedia [en.wikipedia.org]

- 8. Crocetin - Wikipedia [en.wikipedia.org]

- 9. CROCETIN - Ataman Kimya [atamanchemicals.com]

- 10. 42553-65-1 CAS MSDS (Crocin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Crocetin Isomers in Serum Samples via UHPLC-DAD-MS/MS and NMR after Saffron Extract (Safr’Inside™) Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. scialert.net [scialert.net]

- 22. Extraction and purification of crocin from saffron stigmas employing a simple and efficient crystallization method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. [PDF] Extraction and purification of crocin from saffron stigmas employing a simple and efficient crystallization method. | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. Simultaneous determination of crocin and crocetin in food samples by highperformance liquid chromatography (HPLC-PDA) [vjfc.nifc.gov.vn]

- 27. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

Bioavailability and metabolism of crocetin glycosides

An In-depth Technical Guide to the Bioavailability and Metabolism of Crocetin (B7823005) Glycosides

Abstract

Crocetin glycosides, primarily known as crocins, are the major bioactive carotenoid pigments found in saffron (Crocus sativus L.) and the fruit of Gardenia jasminoides Ellis. Despite their extensive therapeutic potential, including antioxidant, anti-inflammatory, and neuroprotective effects, their clinical application is intrinsically linked to their bioavailability and metabolic fate. This technical guide provides a comprehensive overview of the current scientific understanding of the absorption, distribution, metabolism, and excretion (ADME) of crocetin glycosides. It details the critical role of intestinal microbiota in their biotransformation, summarizes key pharmacokinetic parameters, outlines prevalent experimental methodologies, and visualizes the core metabolic and signaling pathways. This document is intended for researchers, scientists, and drug development professionals working to harness the pharmacological properties of these natural compounds.

Introduction

Crocetin glycosides are a series of polyene carotenoid dicarboxylic acid esters, with crocetin serving as the central aglycone.[1] The most common and well-studied of these is crocin, a diester of crocetin with two gentiobiose units.[2] The structure of these water-soluble compounds dictates their pharmacokinetic profile. While the glycoside moieties enhance water solubility, the large molecular size of crocins impedes their direct absorption across the intestinal barrier.[3][4] The therapeutic effects observed following oral administration of crocins are now understood to be primarily mediated by their aglycone, crocetin, and its subsequent metabolites.[5][6] Therefore, a thorough understanding of the conversion of crocins to crocetin is fundamental to evaluating their efficacy.

Bioavailability and Absorption

The bioavailability of orally administered crocetin glycosides is exceptionally low; in fact, intact crocins are generally undetected in plasma following oral ingestion.[3][7] The systemic activity of these compounds is almost entirely dependent on their hydrolysis and the subsequent absorption of the aglycone, crocetin.

The Critical Role of Intestinal Hydrolysis

The primary and most crucial step in the bioavailability of crocins is their deglycosylation to crocetin within the gastrointestinal tract.[8][9] Studies using in situ intestinal perfusion in rats have shown that while crocin concentrations decrease across intestinal segments, particularly the colon, intact crocin is not found in the bloodstream.[3] Instead, low concentrations of crocetin are detected, indicating that the intestinal tract is the principal site for crocin hydrolysis.[3]

The Dominant Role of Gut Microbiota

The hydrolysis of crocin to crocetin is not primarily an enzymatic process driven by host intestinal or hepatic enzymes.[5][10] In vitro studies using liver and intestinal microsomes show that less than 10% of crocin is transformed into crocetin.[5][10] In stark contrast, experiments with intestinal flora cultures demonstrate rapid and efficient metabolism of crocin into crocetin.[5][11]

This dependence on the gut microbiota has been conclusively demonstrated in vivo. When the gut flora of rats was inhibited using a cocktail of antibiotics, the plasma concentration and overall in vivo exposure to crocetin following oral crocin administration were dramatically reduced.[5][12] This reduction in crocetin formation was directly correlated with the disappearance of the pharmacological effects of crocin, such as its rapid antidepressant activity.[5][10] These findings establish that the biotransformation by intestinal microbiota is the rate-limiting and essential step for the absorption and subsequent bioactivity of orally administered crocins.[2][11]

Metabolism

The metabolic journey of crocetin glycosides begins pre-systemically in the gut and continues systemically after the absorption of crocetin.

Pre-systemic Metabolism (Intestinal)

As established, the major pre-systemic metabolic event is the hydrolysis of the glycosidic bonds of crocins by gut bacteria to yield the aglycone, crocetin. This process transforms the large, hydrophilic crocin molecules into the smaller, more lipophilic crocetin, which can then be absorbed.

Systemic Metabolism (Hepatic)

Once crocetin is absorbed into the bloodstream, it undergoes further Phase II metabolism, primarily in the liver.[10] The absorbed crocetin is conjugated with glucuronic acid to form more water-soluble metabolites: crocetin-monoglucuronide and crocetin-diglucuronide.[13] These conjugates, along with free crocetin, are the primary forms found circulating in the plasma.[13]

Pharmacokinetic Profile

Pharmacokinetic studies consistently show that after oral administration of crocin, the plasma concentration of the parent compound is negligible, while its metabolite, crocetin, is readily detected and quantified.[5][12] The exposure to crocetin can be over 80 times higher than that of crocin.[11]

Summary of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic data from a study in rats, highlighting the stark contrast between crocin and its metabolite crocetin after a single oral dose.

| Analyte | Dose (Oral) | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | Reference |

| Crocin | 300 mg/kg | 43.5 ± 8.6 | ~0.5 | 151 ± 20.8 | [5][10] |

| Crocetin | 300 mg/kg | 4662.5 ± 586.1 | ~4.0 | 33,451.9 ± 3323.6 | [5][10] |

Data represent mean ± SEM from studies in rodents.

These data clearly demonstrate that crocetin is the major circulating bioactive component following oral crocin administration. The absorption of crocetin is relatively rapid, with a Tmax of approximately 4 hours, and it is far more abundant systemically than its parent glycoside.[5]

Distribution and Excretion

Following absorption and metabolism, crocetin and its glucuronide conjugates are distributed to various tissues. Non-compartmental pharmacokinetic analysis has revealed extensive distribution to the liver and kidneys.[9][14][15] A significant portion of orally administered crocin is excreted unchanged in the feces, which is consistent with its poor direct absorption.[3] The absorbed and metabolized crocetin is eliminated through both biliary excretion and urine.[10]

Key Experimental Methodologies

The elucidation of the ADME profile of crocetin glycosides has been achieved through a combination of in vivo, in vitro, and analytical techniques.

In Vivo Pharmacokinetic Analysis

-

Protocol: Studies are typically conducted in rodent models (e.g., Sprague-Dawley rats or C57/BL6J mice).[6][14] Following a single oral or intravenous administration of a saffron extract, crocin, or crocetin, serial blood samples are collected at predetermined time points (e.g., 0, 20, 40, 60, 90, 120, 240 minutes and beyond).[16] Plasma is separated via centrifugation. For tissue distribution, animals are euthanized at specific time points, and organs such as the liver, kidneys, and brain are harvested.[15]

-

Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation with a solvent like methanol (B129727) or acetonitrile, or using solid-phase extraction for cleaner extracts.[16]

In Vitro Metabolism Assays

-

Gut Microbiota Metabolism: Fecal content from untreated rats is cultured under anaerobic conditions. Crocin is added to the culture, and samples are taken over time to measure the disappearance of crocin and the appearance of crocetin, demonstrating microbial hydrolysis.[5][11]

-

Microsomal Metabolism: To assess the role of host enzymes, crocin is incubated with liver and intestinal microsomes (S9 fractions) along with necessary cofactors (e.g., NADPH). The formation of crocetin is monitored over time to determine the metabolic contribution of these enzymes.[5]

-

Intestinal Permeability: Caco-2 cell monolayers are used as an in vitro model of the human intestinal barrier to assess the permeability and transport of crocins and crocetin.[17]

Analytical Quantification Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC with a Photodiode Array (PDA) detector is a common method for quantification. A C18 reversed-phase column is typically used with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient.[14][16] Detection is performed at wavelengths specific to crocetin and crocins (around 420-440 nm).[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, LC coupled with tandem mass spectrometry is employed. This method allows for precise quantification of parent compounds and metabolites in complex biological matrices like plasma.[2] Mass transitions are monitored in negative or positive ion mode, for example, m/z 975.4 → 651.4 for crocin and m/z 327.2 → 283.2 for crocetin.[2]

Influence on Signaling Pathways

The biological activity of crocetin, the primary circulating metabolite, is exerted through its modulation of various cellular signaling pathways.

Angiogenesis Inhibition via VEGFR2 Pathway

Crocetin has been shown to possess anti-angiogenic properties by targeting key signaling cascades in human umbilical vein endothelial cells (HUVECs). It can inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical receptor in angiogenesis.

References

- 1. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Intestinal Microbiota on Pharmacokinetics of Crocin and Crocetin in Male Sprague-Dawley Rats | MDPI [mdpi.com]

- 3. Pharmacokinetic properties of crocin (crocetin digentiobiose ester) following oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intestinal Metabolism of Crocin and a Pharmacokinetics and Pharmacodynamics Study in the Chronic Social Defeat Stress Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]

- 9. Bioactivity and Bioavailability of the Major Metabolites of Crocus sativus L. Flower - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Orally Administered Crocin Protects Against Cerebral Ischemia/Reperfusion Injury Through the Metabolic Transformation of Crocetin by Gut Microbiota [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Orally administered crocetin and crocins are absorbed into blood plasma as crocetin and its glucuronide conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparation, chemical characterization and determination of crocetin's pharmacokinetics after oral and intravenous administration of saffron (Crocus sativus L.) aqueous extract to C57/BL6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioaccessibility and Pharmacokinetics of a Commercial Saffron (Crocus sativus L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Gardenia Yellow: A Technical Guide to its Historical Use in Traditional Medicine

For centuries, the vibrant yellow pigment derived from the fruit of the Gardenia jasminoides Ellis plant, known as Gardenia yellow, has been a cornerstone of traditional Chinese medicine (TCM). Its application, rooted in ancient texts and empirical observation, continues to be a subject of modern scientific inquiry. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the historical and traditional medicinal uses of this compound, focusing on its bioactive constituents, pharmacological activities, and the experimental methodologies used to elucidate its therapeutic potential.

Historical Context and Traditional Applications

The use of Gardenia fruit, or Zhi Zi (梔子) in Mandarin, dates back to the Han Dynasty (206 BC - 220 AD). In TCM theory, it is characterized by its bitter taste and cold nature, and is associated with the Heart, Lung, and Triple Burner meridians.[1] Its primary traditional functions include clearing heat, resolving toxicity, cooling the blood, and stopping bleeding.[2][3]

These principles have translated into the use of this compound for a wide range of ailments. Historically, it has been a key ingredient in formulations for treating fever, jaundice, inflammation, and various bleeding conditions.[2][3] Its applications also extend to addressing anxiety, insomnia, and skin disorders.[3][4]

Bioactive Constituents

The therapeutic properties of this compound are primarily attributed to a group of iridoid glycosides and carotenoids. The most significant of these are:

-

Geniposide (B1671433): An iridoid glycoside that is considered one of the main active components.[2]

-

Genipin: The aglycone of geniposide, formed by the hydrolysis of geniposide in the gut.[2]

-

Crocin and Crocetin: These water-soluble carotenoids are responsible for the characteristic yellow color of the fruit and possess significant biological activity.[5]

Quantitative Data from Traditional Formulations and Modern Research

The following tables summarize quantitative data related to the traditional use and analysis of this compound and its active compounds.

Table 1: Traditional Dosages of Gardenia jasminoides Fruit in TCM

| Formulation Type | Typical Dosage Range (grams) | Notes |

| Decoctions | 3 - 12 | The most common method of preparation. The fruit is often crushed before decocting to improve extraction of active compounds.[1][6] |

| Powders | 1.5 - 3 | Used for external application or taken orally. |

| Pills and Tablets | Varies | Dosage depends on the specific formulation and concentration. |

Table 2: Content of Major Bioactive Compounds in Gardenia jasminoides Fruit

| Compound | Average Content (% w/w) | Method of Analysis |

| Geniposide | 4.842% | HPLC-MS/TQMS |

| Crocin I | 53.541 mg/g (in a specific extract) | HPLC[5] |

Table 3: Pharmacokinetic Parameters of Geniposide in Rats (Oral Administration of a TCM Formula)

| Parameter | Value |

| AUC (min*µg/mL) | 302 ± 25.8 |

| Linear Range (ng/mL) | 10 - 500 |

(Data from a study on the pharmacokinetics of a traditional Chinese herbal prescription containing Gardenia)[7]

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound.

Extraction of Active Compounds

Objective: To extract geniposide and crocin from Gardenia jasminoides fruit for pharmacological analysis.

Method 1: Ultrasound-Assisted Extraction (for Geniposide) [8]

-

Sample Preparation: Dry and powder the ripe fruit of Gardenia jasminoides.

-

Solvent: Use deionized water as the extraction solvent.

-

Extraction Parameters:

-

Solid-to-liquid ratio: 1:30 (g/mL)

-

Ultrasonic time: 30 minutes

-

Temperature: 70°C

-

-

Post-Extraction: Filter the extract to remove solid plant material.

Method 2: Mechanochemical Extraction (for Selective Extraction of this compound and Geniposide) [9]

-

Milling: Ball-mill the dried Gardenia fruit powder with 30% (g/g) activated carbon at 200 rpm for 5 minutes.

-

Geniposide Extraction: Extract the milled mixture with water at a liquid-to-solid ratio of 10:1 at 20°C for 5 minutes. This yields approximately 85% of the total geniposide.

-

This compound Extraction: Subsequently, extract the remaining solid with an 80% ethanol (B145695) solution at a liquid-to-solid ratio of 5:1, containing 1% (g/g) Tween 20, at 75°C for 5 minutes.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To identify and quantify geniposide and crocin in Gardenia extracts.

Protocol based on available literature: [4][5][10]

-

Instrumentation: A standard HPLC system equipped with a photodiode array detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile, methanol, and an acidic aqueous solution (e.g., acetic acid solution at pH 3.0).

-

Example Gradient:

-

0 min: 5% Acetonitrile / 95% Acetic Acid Solution

-

10 min: 10% Acetonitrile / 80% Acetic Acid Solution / 10% Methanol

-

20 min: 20% Acetonitrile / 60% Acetic Acid Solution / 20% Methanol

-

30 min: 100% Acetonitrile

-

-

-

Flow Rate: 1 mL/min.

-

Detection Wavelengths:

-

Geniposide: ~238 nm

-

Crocin: ~440 nm

-

-

Quantification: Use external standards of pure geniposide and crocin to create a calibration curve for quantification.

Pharmacological Assay: In Vitro Anti-inflammatory Activity

Objective: To assess the anti-inflammatory properties of Gardenia extracts.

Method: Human Red Blood Cell (HRBC) Membrane Stabilization Method [11]

-

Blood Collection: Collect fresh whole blood from healthy human volunteers.

-

Preparation of HRBC Suspension: Mix the blood with an equal volume of Alsever's solution and centrifuge. Wash the packed red blood cells with isosaline.

-

Assay:

-

To 1 mL of the HRBC suspension, add an equal volume of the Gardenia extract at different concentrations (e.g., 100, 200, 300 µg/mL).

-

Incubate the mixtures at 37°C for 30 minutes.

-

Centrifuge the mixtures and measure the absorbance of the supernatant to determine the extent of hemolysis.

-

-

Analysis: The ability of the extract to prevent heat-induced hemolysis is an indicator of its membrane-stabilizing and, therefore, anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound's active compounds are mediated through the modulation of various cellular signaling pathways.

Anti-inflammatory Effects of Geniposide

Geniposide exerts its anti-inflammatory effects primarily through the inhibition of the Toll-like receptor 4 (TLR4)-mediated signaling cascade .[12] This pathway is crucial in the inflammatory response triggered by lipopolysaccharide (LPS). Geniposide's intervention leads to the downregulation of key inflammatory mediators.

References

- 1. itmonline.org [itmonline.org]

- 2. Gardenia jasminoides Ellis: Ethnopharmacology, phytochemistry, and pharmacological and industrial applications of an important traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. HPLC-Analysis of Polyphenolic Compounds in Gardenia jasminoides and Determination of Antioxidant Activity by Using Free Radical Scavenging Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effective Therapeutic Verification of Crocin I, Geniposide, and Gardenia (Gardenia jasminoides Ellis) on Type 2 Diabetes Mellitus In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zhi Zi (Cape jasmine fruits) - TCM Herb Information | Me & Qi [meandqi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Selective Extraction of this compound and Geniposide from Gardenia jasminoides by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Accumulation of Crocin and Geniposide and Transcripts of Phytoene Synthase during Maturation of Gardenia jasminoides Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial Activities and In Vitro Anti-Inflammatory (Membrane Stability) Properties of Methanolic Extracts of Gardenia coronaria Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Water-Soluble Carotenoids in Gardenia Fruits

Introduction

The fruits of Gardenia jasminoides Ellis are a prominent source of water-soluble carotenoids, primarily a group of compounds known as crocins.[1][2][3] Unlike lipid-soluble carotenoids such as β-carotene or lycopene, crocins possess hydrophilic sugar moieties attached to a hydrophobic polyene core, granting them solubility in aqueous systems.[2][4][5] This unique property, combined with their potent biological activities and intense yellow-red color, makes them highly valuable in the pharmaceutical, food, and cosmetic industries.[6][7] Crocins are esters of the C20-dicarboxylic acid apocarotenoid, crocetin (B7823005), with one or more sugar units, most commonly gentiobiose.[8][9] The major component found in Gardenia is often crocin-1, the digentiobiosyl ester of crocetin.[8] This guide provides a comprehensive technical overview of the biosynthesis, extraction, purification, analysis, and biological activities of these significant natural compounds.

Biosynthesis of Crocins in Gardenia jasminoides

The formation of crocins in Gardenia is a multi-step enzymatic process that begins with the universal carotenoid pathway and concludes with specialized tailoring reactions. The pathway can be broadly divided into three stages: the upstream methylerythritol phosphate (B84403) (MEP) pathway, the midstream carotenoid pathway to produce the precursor zeaxanthin (B1683548), and the downstream pathway that converts zeaxanthin into crocins.[10]

-

Upstream and Midstream Pathways : Isoprenoid precursors from the MEP pathway are converted to the C40 carotenoid, zeaxanthin. This process involves key enzymes such as Phytoene Synthase (PSY) and Lycopene β-cyclase (LCYB).[10][11]

-

Downstream Crocin Pathway : This stage is critical for the formation of the water-soluble crocins.

-

Cleavage of Zeaxanthin : The precursor zeaxanthin is oxidatively cleaved at the 7,8 and 7',8' double bonds. In Gardenia jasminoides, this reaction is catalyzed by the carotenoid cleavage dioxygenase GjCCD4a .[11][12][13] This cleavage yields crocetin dialdehyde (B1249045).

-

Oxidation : The resulting crocetin dialdehyde undergoes oxidation to form crocetin. This step is catalyzed by an aldehyde dehydrogenase (ALDH), such as GjALDH2C3 .[11][12]

-

Glycosylation : The final step involves the esterification of crocetin's carboxylic acid groups with sugar molecules, primarily glucose, to form crocins. This is carried out by UDP-glucosyltransferases (UGTs).[10][11] The attachment of gentiobiose units results in the formation of the various crocins found in the fruit.

-

Caption: Biosynthetic pathway of crocin in Gardenia jasminoides.

Quantitative Data on Gardenia Carotenoids

The concentration of crocins and their biological efficacy can be quantified. The following tables summarize key data from various studies.

Table 1: Crocin and Geniposide Content in Gardenia jasminoides Fruits

| Compound | Concentration (mg/g dry weight) | Source / Method | Reference |

| Crocin-1 | 57.68 ± 0.95 | Dried fruit / HPLC | [14] |

| Total Crocins | 14.09 ± 1.02 | Dried fruit / 50% Ethanol (B145695) Extraction | [5] |

| Total Crocins | 12.76 | Dried fruit | [15] |

| Total Crocins | 8.61 | Gardenia Fruit Waste (GFW) | [5] |

| Geniposide | 53.54 ± 1.17 | Dried fruit / HPLC | [14] |

| Geniposide | 17.99 - 23.16 (μg/mg) | Fruit at different maturation stages | [8] |

Table 2: Recovery and Purity of Crocins from Gardenia Fruit

| Product | Initial Material | Method | Recovery (%) | Purity (%) | Reference |

| Crocin-1 | 300 mg of Fr. 5 | HSCCC | 18.8 | 98.7 | [6] |

| Crocin-2 | 300 mg of Fr. 5 | HSCCC | 3.7 | 99.1 | [6] |

| Crocin-1 | 500 g dry fruit powder | Macroporous Resin + HSCCC | 0.5 | 98.7 | [6] |

| Crocin-2 | 500 g dry fruit powder | Macroporous Resin + HSCCC | 0.1 | 99.1 | [6] |

| Crude Crocin Extract | Gardenia Fruit Waste | 50% Ethanol Extraction | 0.86 (8.61 mg/g) | - | [5] |

Table 3: Biological Activity of Gardenia Crocinoids

| Compound | Biological Target | Activity (IC₅₀) | Reference |

| Crocin-1 | ATP Citrate Lyase (ACLY) | 36.3 ± 6.24 µM | [6] |

| Crocin-2 | ATP Citrate Lyase (ACLY) | 29.7 ± 7.41 µM | [6] |

| Crocin | Pancreatic Lipase | 2.6 mg/mL | [16] |

| Crocetin | Pancreatic Lipase | 2.1 mg/mL | [16] |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections provide protocols for the extraction, purification, and analysis of crocins from Gardenia fruits.

Extraction Protocols

Protocol 1: Optimized Ethanol-Water Solvent Extraction This method is widely used due to the safety and efficacy of ethanol-water mixtures.[5][15]

-

Material Preparation : Dry Gardenia jasminoides fruits at 60°C for 48 hours and grind into a fine powder.[17]

-

Solvent Preparation : Prepare a 50-60% (v/v) aqueous ethanol solution.[5][15] Studies have shown this range to be optimal for crocin extraction.[15]

-

Extraction :

-

Filtration : Filter the mixture through Whatman No. 1 filter paper or a 0.45 μm PVDF filter to separate the extract from the solid residue.[5][15]

-

Concentration : Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain a viscous paste.[5][18]

Protocol 2: Ultrahigh-Pressure Extraction This method can enhance extraction efficiency.

-

Parameters : Use a 47.78% ethanol solution with a liquid-to-solid ratio of 18.08 mL/g.[18]

-

Extraction : Apply the extraction for a duration of 114.95 seconds.[18]

-

Post-Extraction : The crude extract is then purified by partitioning against an equal volume of petroleum ether for 2 hours to remove non-polar compounds. The aqueous layer containing crocins is retained and concentrated.[18]

Purification Protocol: Two-Step Chromatographic Approach

This protocol combines macroporous resin chromatography with High-Speed Counter-Current Chromatography (HSCCC) to isolate high-purity crocin-1 and crocin-2.[6]

Step 1: Macroporous Resin Column Chromatography (Fractionation)

-

Column Preparation : Use an appropriate macroporous resin (e.g., HPD-100).[5]

-

Sample Loading : Dissolve the concentrated crude extract from Protocol 1 in deionized water. Ensure the concentration does not exceed levels that cause column plugging (e.g., < 1 g/50 mL).[6]

-

Elution :

-

Wash the column with deionized water to remove highly polar impurities.

-

Elute the crocin-containing fraction using a stepwise gradient of ethanol (e.g., 30%, 50%, 70% ethanol). The fraction rich in crocins is collected for the next step.

-

Step 2: High-Speed Counter-Current Chromatography (HSCCC) (Isolation)

-

Solvent System : Prepare a two-phase solvent system. A commonly used system is hexane/ethyl acetate/n-butanol/water (1:2:1:5, v/v/v/v).[5] Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.

-

HSCCC Operation :

-

Fill the HSCCC column entirely with the stationary phase (upper phase).

-

Rotate the apparatus at a set speed (e.g., 850 rpm).

-

Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 3.0 mL/min).

-

-

Sample Injection : Once hydrodynamic equilibrium is reached, inject the concentrated crocin fraction from Step 1.

-

Elution and Collection :

Caption: Workflow for extraction and purification of crocins.

Analytical Protocol: HPLC Analysis

-

Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

-

Column : A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase : A binary gradient system is typically used.

-

Gradient Elution :

-

0-20 min: 10% to 60% B

-

20.1 min: 100% B

-

20.1-25 min: Re-equilibration at 10% B[18]

-

-

Flow Rate : 1.0 mL/min.

-

Detection : Monitor at 440 nm for crocins and 238 nm for geniposide.[14][18]

-

Quantification : Create a calibration curve using certified standards of crocin-1 to determine the concentration in unknown samples.

Biological Activities and Potential Mechanisms

Crocins from Gardenia exhibit a wide spectrum of pharmacological effects, making them attractive candidates for drug development.[7][8]

-

Antioxidant Activity : Crocins are potent antioxidants, capable of scavenging free radicals.[1][8][19] This activity is central to many of their other protective effects. At a concentration of 20 ppm, the antioxidative activity of crocin is comparable to that of BHA.[1]

-

Antihyperlipidemic Effects : Crocin and its aglycone, crocetin, have been shown to inhibit pancreatic lipase, an enzyme crucial for dietary fat absorption.[16] They also inhibit ATP Citrate Lyase (ACLY), a key enzyme in the cellular synthesis of fatty acids.[6] This dual action contributes to their ability to lower serum triglyceride and cholesterol levels.[16]

-

Neuroprotective Effects : The antioxidant and anti-inflammatory properties of crocins contribute to their neuroprotective capabilities.[8]

-

Anti-inflammatory and Anti-cancer Properties : Crocins have demonstrated anti-inflammatory and antiproliferative effects in various studies.[8]

Caption: Mechanism of antihyperlipidemic action via ACLY inhibition.

Stability Considerations

The stability of crocins is a critical factor for their application in therapeutic and food products.

-

Thermal Stability : Crocins are sensitive to heat.[20] One study found them to be stable at temperatures below 100°C for up to 140 minutes.[21] Significant degradation and detachment of sugar moieties occur at higher temperatures.[20]

-

Light Sensitivity : Exposure to light can cause degradation of crocins, following a first-order kinetic model.[20] Therefore, extracts and purified compounds should be stored in darkness.[18]

-

pH Stability : Crocins are generally stable in weak acid, neutral, and alkaline conditions.[21] However, strong acidic conditions can lead to hydrolysis of the glycosidic bonds.

Conclusion

Gardenia jasminoides fruits are a rich and economically viable source of water-soluble carotenoids, predominantly crocins. Their unique chemical structure underpins a range of valuable biological activities, from antioxidant and antihyperlipidemic to neuroprotective effects. The detailed protocols for extraction, purification, and analysis provided in this guide offer a robust framework for researchers and drug development professionals. A thorough understanding of the biosynthesis and stability of these compounds is crucial for harnessing their full therapeutic and commercial potential, paving the way for the development of novel functional foods and pharmaceuticals.

References

- 1. Antioxidant properties of crocin from Gardenia jasminoides Ellis and study of the reactions of crocin with linoleic acid and crocin with oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. High-Purity Preparation of Enzyme Transformed Trans-Crocetin Reclaimed from Gardenia Fruit Waste - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scale-Up Preparation of Crocins I and II from Gardenia jasminoides by a Two-Step Chromatographic Approach and Their Inhibitory Activity Against ATP Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Accumulation of Crocin and Geniposide and Transcripts of Phytoene Synthase during Maturation of Gardenia jasminoides Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. frontiersin.org [frontiersin.org]

- 11. Crocus genome reveals the evolutionary origin of crocin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Gardenia carotenoid cleavage dioxygenase 4a is an efficient tool for biotechnological production of crocins in green and non-green plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. Frontiers | Recovery of Crocins From Floral Tissue of Gardenia jasminoides Ellis [frontiersin.org]

- 18. Yellow pigment from gardenia fruit: structural identification and evaluation of cytotoxic activity in HepG2 cells by induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Extraction and Color Stability Evaluation of Crocin from Gardenia Jasminoides Ellis | Tạp chí Khoa học Nông nghiệp Việt Nam [vjol.info.vn]

The Neuroprotective and Antioxidant Potential of Gardenia Yellow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardenia yellow, a natural pigment extracted from the fruit of Gardenia jasminoides Ellis, has a long history of use in traditional medicine and as a food colorant. Beyond its vibrant hue, emerging scientific evidence has illuminated its significant therapeutic potential, particularly in the realm of neuroprotection and antioxidant activity. This technical guide provides an in-depth analysis of the core scientific principles underlying the bioactivities of this compound's primary constituents, crocin and crocetin. It is designed to be a comprehensive resource for researchers and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways.

The neuroprotective effects of this compound are largely attributed to its potent antioxidant properties, which help to mitigate the detrimental effects of oxidative stress, a key pathological factor in a range of neurodegenerative disorders.[1][2][3] The primary bioactive components responsible for these effects are the water-soluble carotenoids, crocin and its aglycone, crocetin.[4][5] These compounds have been shown to scavenge free radicals, enhance the activity of endogenous antioxidant enzymes, and modulate critical cellular signaling pathways involved in neuronal survival and inflammation.[1][6]

Quantitative Antioxidant and Neuroprotective Data

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of the efficacy of this compound, crocin, and crocetin.

Table 1: In Vitro Antioxidant Activity (IC50 Values)

| Compound/Extract | Assay | IC50 Value | Source |

| Crocetin | •O₂⁻ scavenging | 6.39 µg/mL | [7] |

| Crocetin | H₂O₂ scavenging | 4.67 µg/mL | [7] |

| Crocetin | •OH⁻ scavenging | 8.63 µg/mL | [7] |

| Gardenia jasminoides Methanolic Extract | DPPH Radical Scavenging | 131.11 µg/mL | [7] |

| Gardenia jasminoides Methanolic Extract | Nitric Oxide Radical Scavenging | 175.95 µg/mL | [7] |

| Crocin-loaded Nano-niosomes | ABTS Radical Scavenging | ~46.5 µg/mL | [8] |

Table 2: Effects on Endogenous Antioxidant Enzymes and Lipid Peroxidation

| Compound | Model System | Dosage | Effect | Source |

| Crocin & Crocetin | Mice (in vivo) | Oral administration for 6 weeks | Enhanced SOD in liver and kidney, GSH-Px in liver, and TAOC in heart and kidney. Decreased serum MDA. | [8][9] |

| Crocetin | Rat model of Parkinson's disease (6-OHDA) | 25, 50, 75 µg/kg (pre-treatment) | Protected antioxidant enzyme activity and GSH levels; attenuated TBARS content. | [4] |

| Crocin | Mice with Alzheimer's disease (AlCl₃ + d-gal) | - | Increased levels of GSH-Px and SOD in serum, cerebral cortex, and hypothalamus. | [2] |

| Trans-sodium crocetinate | Rat model of Parkinson's disease (BPA-induced) | 10, 20, 40 mg/kg for 28 days | High dose reduced MDA levels and protected GSH reserves. | [10] |

Table 3: Neuroprotective Effects in Cellular and Animal Models

| Compound | Model System | Dosage | Effect | Source |

| Crocin | Acrylamide-induced cytotoxicity in PC12 cells | 10, 20, 50 µM (pretreatment) | Significantly decreased cytotoxicity in a dose-dependent manner. | [1] |

| Crocin | l-glutamate-damaged HT22 cells | 0.5, 2 µM (pretreatment) | Enhanced cell viability, reduced apoptosis, suppressed intracellular ROS and Ca²⁺ overload. | [2] |

| Crocin | 5xFAD mice (Alzheimer's model) | - | Improved cognitive function, reduced Aβ accumulation, and decreased neuroinflammation. | [11][12] |

| Crocin | Aβ₂₅₋₃₅-induced Alzheimer's disease in mice | 40 mg/kg/day for 14 days | Attenuated spatial learning and memory deficiency and hippocampal neuron injury. | [13][14] |

| Crocetin | MPTP-induced Parkinson's disease in mice | - | Attenuated motor deficits and protected dopaminergic neurons. | [15] |

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound's constituents are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including Heme Oxygenase-1 (HO-1). HO-1 plays a crucial role in cellular defense against oxidative stress.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and apoptosis.[16][17] Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and activates anti-apoptotic proteins, thereby promoting neuronal survival.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's antioxidant and neuroprotective properties.

In Vitro Antioxidant Assays

-

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound (this compound extract, crocin, or crocetin) in a suitable solvent.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the test compound at different concentrations to the wells.

-

Include a control well with the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals).

-

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a decrease in absorbance.

-

Procedure:

-

Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value.

-

Cell-Based Assays

-

Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification.

-

Procedure:

-

Seed cells (e.g., PC12 or SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the neurotoxic agent (e.g., amyloid-beta, glutamate) with or without pre-treatment with various concentrations of the test compound (crocin or crocetin).

-

After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

Express cell viability as a percentage of the control (untreated) cells.[1]

-

Animal Model Experiments

-

Principle: This test assesses hippocampal-dependent spatial learning and memory in rodents. The animal must learn the location of a hidden platform in a circular pool of opaque water using distal visual cues.[18]

-

Procedure:

-

Acquisition Phase: For several consecutive days, place the mouse in the pool from different starting positions and allow it to find the hidden platform. Record the escape latency (time to find the platform).

-

Probe Trial: On the day after the last acquisition trial, remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds).

-

Data Analysis: Record and analyze the time spent in the target quadrant (where the platform was located), the number of platform crossings, and the swim path. Improved performance is indicative of better spatial memory.[19][20]

-

-

Principle: This test is used to assess general locomotor activity and anxiety-related behaviors in rodents in a novel environment.[15][21]

-

Procedure:

-

Place the animal in the center of a square arena.

-

Allow the animal to explore freely for a defined period (e.g., 5-10 minutes).

-

A video tracking system records the animal's movements.

-

Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in time spent in the center is often interpreted as anxiogenic-like behavior.[2][10]

-

Biochemical Assays on Brain Tissue

-

Principle: These assays measure the activity of key endogenous antioxidant enzymes in tissue homogenates.

-

Procedure (General):

-

Homogenize brain tissue samples in a suitable buffer on ice.

-

Centrifuge the homogenate to obtain the supernatant.

-

Use commercially available assay kits or established spectrophotometric methods to determine the activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GSH-Px) according to the manufacturer's instructions or standard protocols.[11][17][22] The activity is typically normalized to the protein concentration of the sample.

-

-

Principle: MDA is a marker of lipid peroxidation. The most common method involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.

-

Procedure:

-

Mix brain tissue homogenate with a solution of TBA in an acidic medium.

-

Heat the mixture at a high temperature (e.g., 95°C) for a specific time to allow the reaction to occur.

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at a specific wavelength (around 532 nm).

-

Calculate the MDA concentration using a standard curve of a known MDA standard.[12]

-

Molecular Biology Techniques

-

Principle: This technique is used to detect and quantify specific proteins in a sample.

-

Procedure:

-

Extract total protein from cells or brain tissue.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-p-PI3K, anti-p-Akt).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[5][23][24]

-

Conclusion

The evidence presented in this technical guide strongly supports the significant antioxidant and neuroprotective properties of this compound and its primary active constituents, crocin and crocetin. The quantitative data clearly demonstrate their efficacy in mitigating oxidative stress and protecting neuronal cells in various in vitro and in vivo models of neurodegeneration. The elucidation of the underlying molecular mechanisms, particularly the modulation of the Nrf2/HO-1 and PI3K/Akt signaling pathways, provides a solid foundation for further research and development.

The detailed experimental protocols provided herein offer a practical resource for scientists and researchers seeking to investigate the therapeutic potential of these natural compounds. For professionals in drug development, this compound and its derivatives represent a promising avenue for the discovery of novel therapeutic agents for the prevention and treatment of neurodegenerative diseases. Further preclinical and clinical studies are warranted to fully translate these promising findings into effective therapies.

References

- 1. mmpc.org [mmpc.org]

- 2. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 3. benchchem.com [benchchem.com]

- 4. file.elabscience.com [file.elabscience.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Open field test for mice [protocols.io]

- 11. assaygenie.com [assaygenie.com]

- 12. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 13. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 15. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]

- 16. 3hbiomedical.com [3hbiomedical.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

- 20. Video: Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment [jove.com]

- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 22. prometheusprotocols.net [prometheusprotocols.net]

- 23. BehaviorCloud Protocols - Open Field Test | BehaviorCloud [behaviorcloud.com]

- 24. researchgate.net [researchgate.net]

Unveiling the Anticancer Potential of Gardenia Yellow Components: A Technical Guide

Introduction